N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine
Description
N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine is a complex organic compound that features a benzofuran core, a pyrazole ring, and various functional groups
Properties
IUPAC Name |
N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-9-14-10-16(21-3)11-15(17(14)22-13)12-19(2)7-8-20-6-4-5-18-20/h4-6,10-11,13H,7-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEHWUWABHJWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)OC)CN(C)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzofuran core through the cyclization of o-hydroxyacetophenones under basic conditions . The pyrazole ring can be introduced via a condensation reaction with appropriate hydrazine derivatives . The final step often involves the alkylation of the pyrazole nitrogen with a suitable alkyl halide to introduce the ethanamine side chain .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The benzofuran ring can be reduced to a dihydrobenzofuran under hydrogenation conditions.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity . The pyrazole ring can bind to metal ions, affecting their biological availability and activity . These interactions can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 5-methoxy-2-methylbenzofuran share a similar core structure but lack the pyrazole ring.
Pyrazole derivatives: Compounds like 1-methyl-2-pyrazol-1-ylethanamine share the pyrazole ring but lack the benzofuran core.
Uniqueness
N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine is unique due to the combination of the benzofuran and pyrazole moieties, which confer distinct chemical and biological properties . This dual functionality makes it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
